molecular formula C16H21NO B11870267 4-Butyl-3-propylquinolin-2(1h)-one CAS No. 5659-23-4

4-Butyl-3-propylquinolin-2(1h)-one

Cat. No.: B11870267
CAS No.: 5659-23-4
M. Wt: 243.34 g/mol
InChI Key: ARTKZGCIFQOTPN-UHFFFAOYSA-N
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Description

4-Butyl-3-propylquinolin-2(1H)-one is a quinolinone derivative featuring a bicyclic aromatic system with a ketone group at position 2 and alkyl substituents (butyl and propyl) at positions 3 and 4, respectively. Quinolinones are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

5659-23-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

4-butyl-3-propyl-1H-quinolin-2-one

InChI

InChI=1S/C16H21NO/c1-3-5-9-12-13-10-6-7-11-15(13)17-16(18)14(12)8-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,18)

InChI Key

ARTKZGCIFQOTPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)NC2=CC=CC=C21)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3-propylquinolin-2(1h)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of 4-Butyl-3-propylquinolin-2(1h)-one may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3-propylquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperatures and solvents.

Major Products

Scientific Research Applications

Antitumor Activity

Research indicates that quinoline derivatives, including 4-butyl-3-propylquinolin-2(1H)-one, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, such as human bladder cancer cells (T-24), gastric cancer cells (MGC-803), liver cancer cells (HepG2), lung cancer cells (NCI-H460), and cervical cancer cells (HeLa). The mechanism of action may involve inducing apoptosis and other forms of cell death, such as necrosis and paraptosis, through pathways that generate reactive oxygen species and disrupt mitochondrial function .

Drug Development

The compound serves as a lead structure for developing new pharmaceuticals targeting specific biological pathways. Its ability to interact with biological macromolecules like proteins and nucleic acids makes it a candidate for further investigation in drug discovery processes. Techniques such as molecular docking and spectroscopy are employed to explore these interactions, potentially leading to novel therapeutic agents .

Agrochemical Applications

Quinoline derivatives are also explored for their utility in agrochemicals. The unique structural characteristics of 4-butyl-3-propylquinolin-2(1H)-one may enhance its effectiveness as a pesticide or herbicide. Research into the synthesis of quinoline-based agrochemicals has indicated that these compounds can exhibit insecticidal and fungicidal properties, making them valuable in agricultural practices.

Case Studies and Research Findings

Several case studies have focused on the biological activities of quinoline derivatives, including those structurally similar to 4-butyl-3-propylquinolin-2(1H)-one. These studies often utilize observational research methods to assess the efficacy of these compounds in real-life contexts, providing valuable insights into their potential applications in medicine and agriculture .

Mechanism of Action

The mechanism of action of 4-Butyl-3-propylquinolin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Quinolinone derivatives vary in ring saturation, substituent positions, and functional groups, significantly impacting their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Ring Saturation Key Properties
4-Butyl-3-propylquinolin-2(1H)-one 3-propyl, 4-butyl Fully unsaturated High lipophilicity (predicted logP >4); potential for CNS penetration
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 6-hydroxyl, 3,4-dihydro Partially saturated Increased polarity (logP ~2); enhanced solubility in aqueous media
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Cl, 6-F, 1-cyclopropyl Partially saturated Electron-withdrawing substituents enhance metabolic stability; dihydro ring reduces aromaticity
MHY2251 (2,3-dihydroquinazolin-4(1H)-one derivative) Benzodioxolyl group Partially saturated SIRT1 inhibitor; fused ring system alters binding affinity compared to quinolinones

Spectroscopic Data

1H and 13C NMR shifts for alkyl-substituted quinolinones (e.g., 4-Butyl-3-propylquinolin-2(1H)-one) are expected to exhibit upfield shifts for protons adjacent to the ketone group (δ ~6.5–7.5 ppm for aromatic protons) and downfield shifts for carbonyl carbons (δ ~180–190 ppm) . In contrast, hydroxyl or halogen substituents (e.g., in 6-hydroxy or 7-chloro analogues) result in distinct deshielding effects (e.g., δ ~10 ppm for hydroxyl protons; δ ~100–110 ppm for chlorinated carbons) .

Crystallographic and Stability Data

The bulky butyl and propyl groups in 4-Butyl-3-propylquinolin-2(1H)-one may induce steric hindrance, affecting crystal packing and melting points compared to planar analogues like 3-phenylquinoxalin-2(1H)-one .

Biological Activity

4-Butyl-3-propylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a butyl group at the 4-position and a propyl group at the 3-position. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

The chemical structure of 4-Butyl-3-propylquinolin-2(1H)-one can be represented as follows:

C15H17NMolecular Weight 227.31 g mol\text{C}_{15}\text{H}_{17}\text{N}\quad \text{Molecular Weight }227.31\text{ g mol}

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 4-butyl-3-propylquinolin-2(1H)-one. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain quinoline derivatives exhibited IC50 values ranging from 10 to 30 μM against breast cancer cell lines, indicating significant cytotoxicity .

2. Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. In vitro studies have reported that 4-butyl-3-propylquinolin-2(1H)-one exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays measuring the inhibition of pro-inflammatory cytokines. Data indicate that 4-butyl-3-propylquinolin-2(1H)-one can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, thereby highlighting its role as an anti-inflammatory agent .

Case Study 1: Anticancer Efficacy

In a preclinical model, researchers evaluated the efficacy of 4-butyl-3-propylquinolin-2(1H)-one on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0, 10, 20, and 40 μM), and cell viability was assessed using an MTT assay. Results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 μM.

Concentration (μM)Cell Viability (%)
0100
1080
2055
4030

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial activity of several quinoline derivatives, including 4-butyl-3-propylquinolin-2(1H)-one against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 μg/mL against S. aureus and an MIC of 64 μg/mL against E. coli.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

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